![molecular formula C21H25N3O4S2 B4732547 2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4732547.png)
2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide
Overview
Description
2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been synthesized using specific methods.
Mechanism of Action
The mechanism of action of 2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, 2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide can alter the expression of genes that are involved in the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide has biochemical and physiological effects that make it a promising candidate for the development of new anti-cancer drugs. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. Furthermore, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide in lab experiments include its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. Furthermore, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research and development of 2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide. One direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of various types of cancer. Another direction is to explore the potential use of this compound in the treatment of inflammatory diseases. Furthermore, future studies should focus on optimizing the synthesis method of this compound and determining its safety and efficacy in preclinical and clinical trials.
Scientific Research Applications
2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide has shown potential applications in scientific research, particularly in the field of medicine. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, leading to their death. These properties make 2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide a promising candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
2-[[3-(azepane-1-carbonyl)-4-methylsulfanylphenyl]sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-29-19-11-10-15(14-17(19)21(26)24-12-6-2-3-7-13-24)30(27,28)23-18-9-5-4-8-16(18)20(22)25/h4-5,8-11,14,23H,2-3,6-7,12-13H2,1H3,(H2,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKFWMPYEIJJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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